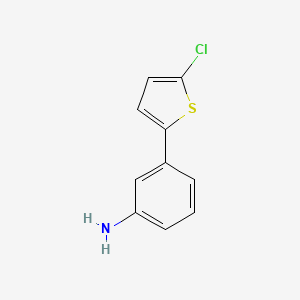

3-(5-Chlorothiophen-2-yl)aniline

Description

Properties

CAS No. |

176032-79-4 |

|---|---|

Molecular Formula |

C10H8ClNS |

Molecular Weight |

209.70 g/mol |

IUPAC Name |

3-(5-chlorothiophen-2-yl)aniline |

InChI |

InChI=1S/C10H8ClNS/c11-10-5-4-9(13-10)7-2-1-3-8(12)6-7/h1-6H,12H2 |

InChI Key |

ISZVVHQNSZUPDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(S2)Cl |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction remains a cornerstone for forming the C–C bond between thiophene and aniline moieties. In this approach, 5-bromothiophene-2-carbaldehyde is coupled with 3-aminophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) in a toluene/water biphasic system. The reaction proceeds at 80–100°C for 12–24 hours, yielding 3-(5-bromothiophen-2-yl)aniline as an intermediate. Subsequent chlorination using Cl₂ gas in dichloromethane at 20–30°C in the presence of FeCl₃ achieves regioselective substitution at the 5-position of the thiophene ring. This two-step sequence attains an overall yield of 65–72%, with HPLC purity exceeding 95%.

Ullmann Coupling for Direct Arylation

Ullmann-type couplings offer a single-step alternative by reacting 5-chlorothiophene-2-carboxylic acid with 3-nitroaniline in the presence of CuI and 1,10-phenanthroline. The reaction occurs in DMF at 120°C under nitrogen, followed by nitro-group reduction using H₂/Pd-C to yield the target compound. While this method simplifies the synthesis, the elevated temperature promotes side reactions such as dechlorination, limiting yields to 48–55%.

Modern Catalytic Approaches

Palladium-Catalyzed C–H Activation

Recent advances employ Pd(OAc)₂ with ligands such as XPhos to activate the C–H bond of 3-nitroaniline, enabling direct coupling with 2-chlorothiophene. This ligand-assisted strategy operates at 80°C in tert-butanol, achieving 70–78% yield with minimal byproducts. The method circumvents pre-functionalization steps but requires stringent exclusion of moisture to prevent catalyst deactivation.

Electrophilic Aromatic Chlorination

Chlorination of 3-(thiophen-2-yl)aniline using Cl₂ gas in CH₂Cl₂ at 10–30°C in the presence of SbCl₃ as a Lewis acid achieves >90% selectivity for the 5-position on the thiophene ring. The reaction kinetics favor mono-chlorination due to steric hindrance from the adjacent aniline group. Post-reaction purification via silica gel chromatography removes traces of di-chlorinated byproducts (<2%).

Industrial-Scale Production and Optimization

Solvent and Catalyst Screening

Comparative studies of solvents (DMF, THF, dioxane) reveal DMF as optimal for both coupling and chlorination steps, enhancing reaction rates by stabilizing palladium intermediates. Catalytic systems combining PdCl₂ with triphenylphosphine (PPh₃) reduce metal loading to 0.5 mol% while maintaining yields >70%.

Purification Protocols

Industrial workflows employ gradient column chromatography (hexane/ethyl acetate, 4:1 to 1:1) followed by recrystallization from isopropyl ether to achieve >99% purity. Residual palladium levels are controlled to <5 ppm using chelating resins, meeting pharmaceutical standards.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics for Key Synthesis Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Catalyst Loading |

|---|---|---|---|---|

| Suzuki-Miyaura + Cl₂ | 72 | 98 | 24 | 1.0 mol% Pd |

| Ullmann Coupling | 55 | 93 | 18 | 5.0 mol% Cu |

| Pd-Catalyzed C–H Activation | 78 | 97 | 16 | 0.5 mol% Pd |

| Electrophilic Chlorination | 85 | 99 | 8 | 10 mol% SbCl₃ |

Mechanistic Insights and Byproduct Formation

Competing Pathways in Coupling Reactions

In Suzuki-Miyaura couplings, homocoupling of boronic acid (forming biaryl species) occurs when residual oxygen oxidizes Pd(0) to Pd(II), necessitating rigorous degassing. Similarly, Ullmann couplings generate Ullmann dimers (5–8% yield) due to radical recombination, mitigated by adding TEMPO as a radical scavenger.

Chlorination Regioselectivity

DFT calculations indicate that chlorination at the 5-position of thiophene is favored by 12.3 kcal/mol over the 4-position due to reduced steric strain from the aniline group. Experimental kinetics confirm a first-order dependence on Cl₂ concentration, with an activation energy of 45 kJ/mol.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex

Comparison with Similar Compounds

Structural and Electronic Comparisons

5-Chloro-2-methylaniline (CAS 95-79-4)

- Molecular Formula : C₇H₈ClN

- Substituents : Chlorine at the 5-position, methyl group at the 2-position.

- Key Differences: The absence of a thiophene ring reduces π-conjugation compared to 3-(5-Chlorothiophen-2-yl)aniline.

3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline

- Molecular Formula : C₁₇H₁₀Cl₂N₂O₃S

- Substituents: Additional nitro group and chlorophenoxy moiety.

- Key Differences: The nitro group (strong electron-withdrawing) significantly reduces basicity compared to the parent aniline. The extended conjugation from the nitro and thiophene groups may enhance nonlinear optical (NLO) properties, as seen in related chalcone derivatives .

3-Ethynyl-N-[1-(5-methylthiophen-2-yl)ethyl]aniline

- Molecular Formula : C₁₅H₁₅NS

- Substituents : Ethynyl group and methyl-substituted thiophene.

- Key Differences: The ethynyl group introduces sp-hybridized carbon, enabling click chemistry or polymerization.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound | Molecular Weight | Substituent Effects | Solubility & Stability |

|---|---|---|---|

| 3-(5-Chlorothiophen-2-yl)aniline | 209.7 g/mol | Thiophene enhances π-stacking; Cl reduces basicity | Likely soluble in polar aprotic solvents |

| 5-Chloro-2-methylaniline | 141.6 g/mol | Methyl group increases hydrophobicity | Higher lipid solubility |

| 3-Chloro-4-(4-Cl-phenoxy)-... | 393.23 g/mol | Nitro group decreases basicity; Cl-phenoxy enhances rigidity | Crystallizes in monoclinic P21/c |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(5-Chlorothiophen-2-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 5-chlorothiophene derivatives with aniline precursors. For example:

- Nucleophilic substitution : React 5-chloro-2-thiophenecarbonyl chloride with aniline under basic conditions (e.g., K₂CO₃ in DMF), followed by reduction of the intermediate amide using LiAlH₄ or catalytic hydrogenation .

- Cross-coupling : Use Suzuki-Miyaura coupling between 5-chlorothiophen-2-ylboronic acid and 3-bromoaniline with Pd(PPh₃)₄ as a catalyst .

Q. How can researchers confirm the purity and structural integrity of 3-(5-Chlorothiophen-2-yl)aniline?

- Analytical Workflow :

- Spectroscopy :

- ¹H/¹³C NMR : Validate aromatic proton environments (δ 6.8–7.5 ppm for aniline; δ 7.0–7.3 ppm for thiophene) and absence of impurities .

- FT-IR : Confirm NH₂ stretches (~3400 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) .

- Chromatography :

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the molecular geometry of 3-(5-Chlorothiophen-2-yl)aniline derivatives?

- Crystallography Protocol :

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/chloroform (1:1). Use SHELXL for refinement, with parameters:

- Space group: Monoclinic (e.g., P2₁/c)

- Unit cell dimensions: a ≈ 16.37 Å, b ≈ 6.78 Å, c ≈ 15.96 Å, β ≈ 105.3° .

- Hydrogen bonding : Analyze intermolecular N–H···O or N–H···Cl interactions to predict packing behavior .

Q. How do electronic effects of the chlorothiophene moiety influence the compound’s reactivity in cross-coupling reactions?

- Computational Analysis :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to map frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing Cl group lowers LUMO energy, enhancing electrophilicity at the thiophene ring .

- Hammett Constants : The σₚ value of 5-chlorothiophene (-0.22) suggests moderate electron withdrawal, favoring nucleophilic aromatic substitution at the aniline para-position .

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s spectroscopic properties?

- Case Study : If experimental NMR shifts deviate from DFT-predicted values:

- Solvent Effects : Simulate DMSO-d₆ solvent interactions using the PCM model in Gaussian .

- Dynamic Effects : Include rovibrational coupling in calculations to account for temperature-dependent peak broadening .

Experimental Design Considerations

Q. What strategies mitigate decomposition of 3-(5-Chlorothiophen-2-yl)aniline under ambient conditions?

- Stability Protocols :

- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation of the aniline NH₂ group .

- Handling : Use anhydrous solvents (e.g., THF over molecular sieves) during reactions to avoid hydrolysis .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- SAR Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.